molecular formula C13H9BrCl2MgO B14897283 2-(2,3-Dichlorophenoxymethyl)phenylmagnesium bromide

2-(2,3-Dichlorophenoxymethyl)phenylmagnesium bromide

Cat. No.: B14897283
M. Wt: 356.3 g/mol
InChI Key: AXNVEMFSOUFWDO-UHFFFAOYSA-M
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Description

2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide involves the reaction of 2-(2,3-dichlorophenoxymethyl)bromobenzene with magnesium metal in the presence of dry THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yields and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Formed in cross-coupling reactions.

Scientific Research Applications

2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide is widely used in scientific research for various applications:

    Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Utilized in the synthesis of potential drug candidates.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the organomagnesium species on electrophilic centers in organic molecules. This reaction forms new carbon-carbon bonds, which are essential in building complex organic structures. The magnesium atom coordinates with the oxygen atoms in the solvent, stabilizing the reactive intermediate and facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dichlorophenoxymethyl)phenylmagnesium bromide is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in specific synthetic applications where such selectivity is desired .

Properties

Molecular Formula

C13H9BrCl2MgO

Molecular Weight

356.3 g/mol

IUPAC Name

magnesium;1,2-dichloro-3-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C13H9Cl2O.BrH.Mg/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

AXNVEMFSOUFWDO-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=C(C(=CC=C2)Cl)Cl.[Mg+2].[Br-]

Origin of Product

United States

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